N-phenethyl-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-phenethyl-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide” is a chemical compound with the CAS No. 941911-69-9. It is part of the class of compounds known as [1,2,3]triazolo[4,5-d]pyrimidines .
Synthesis Analysis
The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives has been reported in the literature . The specific synthesis process for “this compound” is not explicitly mentioned in the search results.Scientific Research Applications
Antiasthma Agents
Triazolopyrimidines, like 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, have been identified as mediator release inhibitors in the human basophil histamine release assay, suggesting potential applications as antiasthma agents. The synthesis pathway involves several steps, including the reaction of arylamidines with sodium ethyl formylacetate or ethyl propiolate, followed by treatment with phosphorus oxychloride and cyclization using cyanogen bromide. After a detailed structure-activity evaluation, compounds with specific substitutions were selected for further pharmacological and toxicological study due to their promising activity (Medwid et al., 1990).
Insecticidal Effects
The compound 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide was used as a versatile precursor for synthesizing various heterocycles, including triazolo[5,1-c]triazine, which were tested for insecticidal activities against the cotton leafworm, Spodoptera littoralis. This research highlights the potential of such compounds in agricultural applications to control pest populations (Fadda et al., 2017).
Antimicrobial and Antitumor Activities
The exploration of enaminones as building blocks for synthesizing substituted pyrazoles and their reactions with various compounds have led to the creation of derivatives with noted antimicrobial and antitumor activities. Such studies underline the importance of these compounds in developing new therapeutics targeting cancer and microbial infections (Riyadh, 2011).
properties
IUPAC Name |
N-(2-phenylethyl)-2-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6OS/c27-17(21-12-11-15-7-3-1-4-8-15)13-28-20-18-19(22-14-23-20)26(25-24-18)16-9-5-2-6-10-16/h1-10,14H,11-13H2,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIMMWUKCYOPON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.